methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate
CAS No.:
Cat. No.: VC16237889
Molecular Formula: C27H35NO9
Molecular Weight: 517.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H35NO9 |
|---|---|
| Molecular Weight | 517.6 g/mol |
| IUPAC Name | methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate |
| Standard InChI | InChI=1S/C27H35NO9/c1-13(8-9-17(29)20-19(31)12-28(6)24(20)32)10-14(2)22-15(3)23-18(30)11-26(5)27(36-22,37-23)21(16(4)35-26)25(33)34-7/h8-10,14-16,21-23,29H,11-12H2,1-7H3/b9-8+,13-10+,20-17- |
| Standard InChI Key | GJDWUPRATYQDKW-ITXNWRPXSA-N |
| Isomeric SMILES | CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)/C=C(\C)/C=C/C(=C/4\C(=O)CN(C4=O)C)/O)C |
| Canonical SMILES | CC1C2C(=O)CC3(C(O2)(C(C(O3)C)C(=O)OC)OC1C(C)C=C(C)C=CC(=C4C(=O)CN(C4=O)C)O)C |
Introduction
Methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate is a complex organic compound that belongs to the category of natural products, specifically derived from coumarin derivatives. These compounds are known for their diverse biological activities, including potential therapeutic applications. The compound's structure is characterized by a tricyclic lactone framework with multiple functional groups such as hydroxyl, methyl, and dioxopyrrolidine moieties, which contribute to its chemical reactivity and biological activity.
Potential Biological Activities
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Anti-inflammatory: The presence of hydroxyl groups might contribute to anti-inflammatory properties.
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Antioxidant: The compound's structure could facilitate antioxidant activity.
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Antimicrobial: The dioxopyrrolidine moiety might interact with microbial targets.
Synthesis and Chemical Reactions
The synthesis of this compound involves a multi-step process that includes deprotonation, Michael addition, and subsequent condensation reactions. These steps are crucial for forming the tricyclic structure and incorporating the various functional groups.
Synthesis Steps
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Deprotonation: The initial step involves the deprotonation of a coumarin derivative.
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Michael Addition: This is followed by a Michael addition with an acetylenic diester.
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Protonation and Condensation: Final steps include protonation and condensation reactions to form the final product.
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